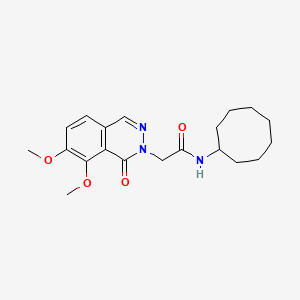![molecular formula C27H30ClN3O3 B11149236 3-[(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one](/img/structure/B11149236.png)
3-[(4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene as a starting material.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the piperidine ring, chlorophenyl group, and quinazolinone core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory agent.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Biology: The compound is used in studies to understand its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE: This compound shares the piperidine and chlorophenyl moieties but lacks the quinazolinone core.
3,4-DIHYDROQUINAZOLIN-4-ONE: This compound contains the quinazolinone core but lacks the piperidine and chlorophenyl groups.
Uniqueness
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the quinazolinone core, piperidine ring, and chlorophenyl group allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30ClN3O3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
3-[[4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H30ClN3O3/c28-22-11-9-21(10-12-22)27(34)13-15-30(16-14-27)25(32)20-7-5-19(6-8-20)17-31-18-29-24-4-2-1-3-23(24)26(31)33/h1-4,9-12,18-20,34H,5-8,13-17H2 |
InChI Key |
LKUKCKVWXUAJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11149162.png)
![[4-(diphenylmethyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B11149176.png)
![Ethyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11149182.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11149188.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11149194.png)
![N-[3-(acetylamino)phenyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11149201.png)
![6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11149209.png)
![ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11149217.png)


![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate](/img/structure/B11149233.png)
![2-[2-oxo-2-(4-phenylpiperazino)ethyl]-1(2H)-phthalazinone](/img/structure/B11149238.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11149246.png)

